An In-depth Technical Guide to Chloro-Alkyl Sulfides of Research Interest
An In-depth Technical Guide to Chloro-Alkyl Sulfides of Research Interest
A Note on Chemical Nomenclature: Initial searches for "2-Chlorobenzyl ethyl sulfide" did not yield a distinct, commonly referenced chemical entity. However, two structurally similar and scientifically relevant compounds were identified: 2-Chloroethyl benzyl sulfide and 2-Chloroethyl ethyl sulfide . This guide provides a comprehensive technical overview of both compounds, which are of significant interest to researchers, particularly in the fields of toxicology and drug development.
Part 1: 2-Chloroethyl benzyl sulfide
Chemical Identity and Descriptors
2-Chloroethyl benzyl sulfide is an organosulfur compound that is structurally characterized by a benzyl group and a 2-chloroethyl group attached to a sulfur atom.
| Identifier | Value | Source |
| CAS Number | 4332-51-8 | [1][2] |
| IUPAC Name | 2-chloroethylsulfanylmethylbenzene | [2] |
| Molecular Formula | C9H11ClS | [1][2] |
| Molecular Weight | 186.702 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CSCCCl | [2] |
| InChI | InChI=1S/C9H11ClS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | [1][2] |
| InChIKey | UQSMMTFBNJUPGW-UHFFFAOYSA-N | [1][2] |
| Other Names | Benzyl 2-chloroethyl sulfide, Benzyl β-chloroethyl sulfide | [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2-Chloroethyl benzyl sulfide are not extensively available in the public domain. However, computed properties provide valuable insights for researchers.
Synthesis and Reactivity
Relevance in Research and Development
Due to its structural similarity to sulfur mustards, 2-chloroethyl benzyl sulfide may be of interest in toxicological research as a less hazardous analog. The presence of the benzyl group may also make it a useful intermediate in the synthesis of more complex molecules with potential applications in drug discovery.
Part 2: 2-Chloroethyl ethyl sulfide
Chemical Identity and Descriptors
2-Chloroethyl ethyl sulfide, an organosulfur compound, is a monofunctional analog of sulfur mustard.[3] It is a colorless liquid.[4]
| Identifier | Value | Source |
| CAS Number | 693-07-2 | [3][5][6][7][8] |
| IUPAC Name | 1-chloro-2-ethylsulfanylethane | [4][5][9] |
| Molecular Formula | C4H9ClS | [4][5][9] |
| Molecular Weight | 124.63 g/mol | [3][4][5][9] |
| Canonical SMILES | CCSCCCl | [3][4][5] |
| InChI | 1S/C4H9ClS/c1-2-6-4-3-5/h2-4H2,1H3 | [3][5] |
| InChIKey | GBNVXYXIRHSYEG-UHFFFAOYSA-N | [3] |
| Other Names | CEES, 1-Chloro-2-(ethylthio)ethane | [4][5][10] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Liquid | [11] |
| Appearance | Colorless to light yellow liquid | [5] |
| Odor | Mild sulfide | [5] |
| Boiling Point | 156-157 °C | [3] |
| Density | 1.07 g/mL at 25 °C | [3][8] |
| Refractive Index | n20/D 1.4885 | [3] |
| Flash Point | 52 °C | [8] |
| Solubility | Slightly soluble in water | [5] |
Synthesis and Production
2-Chloroethyl ethyl sulfide can be produced by replacing one of the chlorine atoms of mustard gas (HD) with a hydrogen atom.[5]
Applications in Research and Drug Development
2-Chloroethyl ethyl sulfide (CEES) serves as a crucial simulant for the chemical warfare agent sulfur mustard in laboratory settings.[12] Its use allows for the study of the toxicological effects and mechanisms of sulfur mustard with reduced hazard.[13]
Toxicological Research:
-
Mechanism of Injury: Research has shown that CEES induces skin injury through DNA damage and the induction of inflammatory mediators, partly via oxidative stress.[14]
-
Cellular Effects: Exposure to CEES can lead to a reduction in intracellular ATP levels and decreased cell viability.[5]
-
Vesicant Properties: As a vesicant, it has immediate and long-term effects on human skin, causing severe irritation and potential burns.[5][11]
Drug Development:
-
Therapeutic Agent Screening: The use of CEES in in vitro assays helps in the identification and development of therapeutic agents against sulfur mustard.[5]
-
Adenosine Receptor Antagonists: It is used as an alkylating reagent in the synthesis of compounds like furfuryl xanthines, which have potential as adenosine receptor antagonists.[12]
Experimental Protocols
Handling and Safety Precautions:
Due to its hazardous nature, strict safety protocols must be followed when handling 2-chloroethyl ethyl sulfide.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye, and face protection.[7][10] In case of inadequate ventilation, respiratory protection is necessary.[10]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong bases.[10][11] Recommended storage temperature is 2-8°C.[3]
-
Disposal: Dispose of waste in accordance with federal, state, and local regulations.[7]
Visualization of Research Workflow
The following diagram illustrates a typical workflow for studying the effects of 2-Chloroethyl ethyl sulfide on skin cells.
Caption: Workflow for investigating the cellular effects of 2-Chloroethyl ethyl sulfide.
References
-
2-Chloroethyl benzyl sulfide - the NIST WebBook. [Link]
-
Benzyl 2-chloroethyl sulfide | C9H11ClS | CID 78036 - PubChem. [Link]
-
2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem - NIH. [Link]
-
2-Chloroethyl ethyl sulfide - Wikipedia. [Link]
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2-Chloroethyl ethyl sulfide - High purity | EN - Georganics. [Link]
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2-CHLOROETHYL ETHYL SULFIDE | Georganics. [Link]
-
2-Chloroethyl ethyl sulfide (CID 12733) - Molecular Properties & Analysis | MolForge. [Link]
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2-Chloroethyl ethyl sulfide. [Link]
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Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. | Semantic Scholar. [Link]
-
Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. [Link]
-
2-chloroethyl ethyl sulfide: a mustard gas analogue. [Link]
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2-Chloroethyl Ethyl Sulphide - BSCHM-018C - Biostring. [Link]
-
Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed. [Link]
-
2-chloroethyl ethyl sulfide (C4H9ClS) - PubChemLite. [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). [Link]
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Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study - Brieflands. [Link]
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